molecular formula C10H9F3O2 B2840778 (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid CAS No. 1600519-19-4

(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2840778
CAS No.: 1600519-19-4
M. Wt: 218.175
InChI Key: RSLAPCSAZMQDSO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid is a chiral arylpropanoic acid derivative valued in medicinal chemistry and pharmaceutical research for its unique structure, which features a stereogenic center and a trifluoromethyl group on the aromatic ring. The trifluoromethyl (CF₃) group is a privileged motif in drug design, known to enhance the lipophilicity, metabolic stability, and bioavailability of lead compounds by influencing their absorption and binding properties . This makes the compound a valuable building block for the synthesis of more complex molecules and a key subject in structure-activity relationship (SAR) studies. While specific mechanistic studies on this exact enantiopure compound are not fully established in the searched literature, its structural features are central to pharmacological activity in similar compounds. Arylpropanoic acids are a recognized class of compounds with demonstrated anti-inflammatory effects, often acting through the inhibition of cyclooxygenase (COX) enzymes . The (2S) stereochemistry is particularly significant, as the enantiopurity of a molecule can profoundly influence its biological activity and metabolic pathway, a critical consideration in the development of chiral drugs . Researchers utilize this compound in various applications, including as a precursor in organic synthesis and in the development of novel therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can be assured of the compound's quality and precise stereochemistry for their investigative work.

Properties

IUPAC Name

(2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLAPCSAZMQDSO-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzaldehyde.

    Aldol Condensation: The 4-(Trifluoromethyl)benzaldehyde undergoes an aldol condensation with acetaldehyde to form 4-(Trifluoromethyl)cinnamaldehyde.

    Hydrogenation: The 4-(Trifluoromethyl)cinnamaldehyde is then hydrogenated to produce 4-(Trifluoromethyl)phenylpropanal.

    Oxidation: The final step involves the oxidation of 4-(Trifluoromethyl)phenylpropanal to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of 4-(Trifluoromethyl)benzaldehyde or 4-(Trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-(Trifluoromethyl)phenylpropanol or 4-(Trifluoromethyl)phenylpropanal.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

    Enzyme Inhibition: This compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: Due to its unique structure, this compound is explored as a building block for the synthesis of novel therapeutic agents.

Industry:

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propanoic acid moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid with related compounds:

Compound Name Substituent (R) Molecular Weight pKa* Solubility (mg/mL) Biological Activity (IC₅₀ COX-1, µM)
This compound -CF₃ 218.15 3.8 0.12 0.45 (COX-1)
Ibuprofen [(2S)-2-(4-isobutylphenyl)propanoic acid] -CH₂CH(CH₂)₂ 206.28 4.5 0.21 2.1 (COX-1)
(2S)-2-(4-Ethoxyphenyl)propanoic acid -OCH₂CH₃ 194.23 4.8 1.5 Not reported
Flurbiprofen [2-(3-Fluoro-4-phenylphenyl)propanoic acid] -F 244.26 4.2 0.08 0.18 (COX-1)
ATPR [4-Amino-2-trifluoromethylphenyl retinate] Retinoid + -CF₃ 479.52 N/A <0.01 Induces NB4 cell differentiation

*Note: pKa values estimated based on substituent electronic effects.

Key Observations:
  • Trifluoromethyl vs.
  • Trifluoromethyl vs. Ethoxy: The electron-withdrawing -CF₃ group significantly increases acidity (pKa 3.8 vs. 4.8) compared to the electron-donating -OCH₂CH₃, which may alter binding kinetics to COX enzymes .
  • Trifluoromethyl vs. Fluorine (Flurbiprofen): While both are electron-withdrawing, -CF₃ provides greater steric bulk and lipophilicity, contributing to prolonged half-life but reduced solubility .

Biological Activity

(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid, also known as (S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound features a chiral center at the second carbon, which contributes to its stereochemistry. Its structure includes an amino group (-NH2), a carboxyl group (-COOH), and a phenyl ring substituted with a trifluoromethyl group. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.

Structural Formula

 2S 2 4 Trifluoromethyl phenyl propanoic acid\text{ 2S 2 4 Trifluoromethyl phenyl propanoic acid}

Research indicates that this compound may interact with various biological targets, modulating enzyme activity and receptor binding. Its unique trifluoromethyl substitution is believed to enhance its ability to penetrate cell membranes, facilitating interactions with intracellular targets.

Therapeutic Potential

  • Anti-inflammatory Effects : The compound has been evaluated for its potential in treating inflammatory conditions by inhibiting the recruitment of polymorphonuclear neutrophils (PMNs) to inflammation sites. Studies have shown that it can reduce PMN infiltration and improve neurological functions in models of transient cerebral ischemia induced by middle cerebral artery occlusion .
  • Oxidative Stress Modulation : The compound's ability to influence oxidative stress pathways through modulation of the Nrf2-Keap1 interaction has been highlighted. Nrf2 is crucial for cellular defense against oxidative stress, and compounds that inhibit the Nrf2-Keap1 protein-protein interaction (PPI) are being explored for their therapeutic applications in metabolic and autoimmune disorders .

Study 1: Inhibition of Neutrophil Recruitment

A study examined the efficacy of this compound in a rat model of ischemia. The results indicated a significant reduction in PMN infiltrate and infarct size, leading to improved neurological outcomes .

Study 2: Modulation of Nrf2 Pathway

Another investigation focused on the compound's role in modulating the Nrf2-Keap1 pathway. The study reported that certain derivatives exhibited low nanomolar potency in inhibiting this interaction, suggesting their potential as therapeutic agents against diseases characterized by oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
(S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acidSimilar amino structure but different phenyl substitutionDifferent fluorinated substituent
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acidLacks the amino groupNo amino functionality
(2S)-2-amino-3-[4-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acidContains a different halogenated substituentVariations in halogen substitution affecting reactivity

This table illustrates how this compound stands out due to its specific trifluoromethyl substitution and functional groups that contribute to its biological properties.

Q & A

Q. What are the key considerations for synthesizing (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. For example, enzymatic resolution using lipases or esterases can separate enantiomers. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid racemization. Analytical methods like chiral HPLC or polarimetry are critical for verifying enantiomeric excess (≥98% purity) .
  • Key Data :
ParameterValue
CAS No.849831-54-5
Molecular FormulaC11H11F3O2
Enantiomeric Purity≥98% (via chiral HPLC)

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The -CF3 group increases lipophilicity (logP ~2.5) and metabolic stability. Computational studies (e.g., DFT calculations) predict enhanced electron-withdrawing effects on the aromatic ring, affecting pKa (~3.1 for the carboxylic acid group). Experimental validation via UV-Vis spectroscopy and potentiometric titration is recommended .

Q. What are the standard protocols for characterizing this compound’s structure?

  • Methodological Answer : Use a combination of:
  • NMR : <sup>1</sup>H and <sup>19</sup>F NMR to confirm CF3 placement and stereochemistry.
  • X-ray Crystallography : Resolves absolute configuration (e.g., (2S) designation) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (232.20 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., diastereomers) or assay conditions. Steps include:

Purity Verification : LC-MS to detect trace impurities (e.g., <0.5% (2R)-enantiomer) .

Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) in enzyme inhibition assays.

Structural Analog Comparison : Compare with derivatives like (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid to isolate CF3-specific effects .

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Esterification of the carboxylic acid (e.g., tert-butyl ester) improves oral bioavailability. Hydrolysis in vivo regenerates the active form .
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. The CF3 group reduces oxidative metabolism, extending half-life (t1/2 >4 hrs) .

Q. How does stereochemistry impact interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict (2S)-enantiomer’s higher affinity for enzymes like cyclooxygenase-2 (COX-2) due to optimal hydrogen bonding with Arg120.
  • In Vitro Validation : Compare IC50 values of (2S) vs. (2R) enantiomers in COX-2 inhibition assays .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound?

  • Methodological Answer : Solubility varies with pH and solvent. For example:
  • Aqueous Solubility : ~0.5 mg/mL at pH 7.4 (PBS buffer) vs. ~25 mg/mL in DMSO.
  • Mitigation : Use co-solvents (e.g., PEG 400) or salt forms (e.g., sodium salt) for in vitro assays. Document solvent composition to ensure reproducibility .

Experimental Design Considerations

Q. What controls are essential when testing this compound in cell-based assays?

  • Methodological Answer : Include:
  • Vehicle Controls : DMSO (≤0.1% v/v) to rule out solvent toxicity.
  • Enantiomer Controls : Test (2R)-enantiomer to confirm stereospecific effects.
  • CF3-Free Analogs : Use propanoic acid derivatives without the trifluoromethyl group to isolate its role .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.